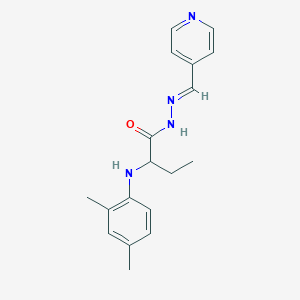![molecular formula C26H29N5O3S B449729 N'-(2-METHOXYPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B449729.png)
N'-(2-METHOXYPHENYL)-N-[1-(3-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, a dioxopyrrolidinyl group, and a trimethylpyrazolylmethyl group, all connected through a thiourea linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea typically involves multi-step organic reactions. The starting materials include 2-methoxyaniline, 3-methylbenzoyl chloride, and 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde. The synthesis can be broken down into the following steps:
Formation of the intermediate: 2-methoxyaniline reacts with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(2-methoxyphenyl)-3-methylbenzamide.
Cyclization: The intermediate undergoes cyclization with succinic anhydride to form N-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amide.
Thiourea formation: The final step involves the reaction of the cyclized product with 1,3,5-trimethyl-1H-pyrazole-4-carboxaldehyde and thiourea in the presence of a catalyst such as hydrochloric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thiourea derivatives with different nucleophiles.
Aplicaciones Científicas De Investigación
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-N’-phenylthiourea: Lacks the pyrrolidinyl and pyrazolyl groups, resulting in different chemical and biological properties.
N-(3-methylphenyl)-N’-phenylthiourea: Lacks the methoxyphenyl and pyrazolyl groups, leading to variations in reactivity and applications.
N-(2-methoxyphenyl)-N’-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea:
The uniqueness of N’-(2-methoxyphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C26H29N5O3S |
|---|---|
Peso molecular |
491.6g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)-1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea |
InChI |
InChI=1S/C26H29N5O3S/c1-16-9-8-10-19(13-16)31-24(32)14-22(25(31)33)30(15-20-17(2)28-29(4)18(20)3)26(35)27-21-11-6-7-12-23(21)34-5/h6-13,22H,14-15H2,1-5H3,(H,27,35) |
Clave InChI |
QTFCIFOXKDGNJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N(CC3=C(N(N=C3C)C)C)C(=S)NC4=CC=CC=C4OC |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N(CC3=C(N(N=C3C)C)C)C(=S)NC4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-chlorophenoxy)methyl]-N'-(4-methoxybenzylidene)-2-furohydrazide](/img/structure/B449646.png)
![N'-(2-furylmethylene)-4-[(2-methoxyphenoxy)methyl]benzohydrazide](/img/structure/B449648.png)

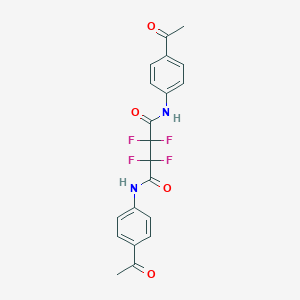
![Isopropyl 2-{[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449654.png)
![N'~1~-{(E)-1-[1-(2,4-DICHLOROBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-METHYLBENZOHYDRAZIDE](/img/structure/B449655.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B449657.png)
![3-{3-nitrophenyl}-N-[4-({4-[(3-{3-nitrophenyl}acryloyl)amino]cyclohexyl}methyl)cyclohexyl]acrylamide](/img/structure/B449658.png)
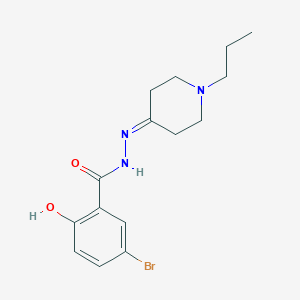
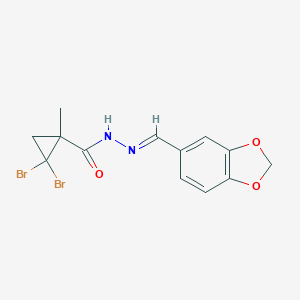

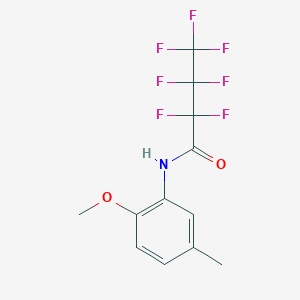
![5-[(4-tert-butylphenoxy)methyl]-N'-(4-methoxybenzylidene)-2-furohydrazide](/img/structure/B449670.png)
